Methyl (R)-1-Trityl-2-aziridinecarboxylate
Description
Methyl (R)-1-Trityl-2-aziridinecarboxylate is a chiral aziridine derivative characterized by a trityl (triphenylmethyl) protecting group and a methyl ester functionality. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain, making them reactive intermediates in organic synthesis. The trityl group enhances steric protection of the nitrogen atom, stabilizing the compound and enabling its use in stereoselective reactions . This compound is primarily employed in the synthesis of chiral amines, amino acids, and bioactive molecules due to its ability to undergo regioselective ring-opening reactions .
Structure
2D Structure
Properties
IUPAC Name |
methyl (2R)-1-tritylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSITPKXYQEFIR-CILPGNKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448595 | |
| Record name | Methyl (R)-1-Trityl-2-aziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160233-42-1 | |
| Record name | Methyl (R)-1-Trityl-2-aziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of N-Protected Serine Derivatives
A widely reported method involves the cyclization of N-acetyl-dl-serine methyl ester. The process begins with esterification of N-acetyl-dl-serine using methanol and thionyl chloride under reflux, yielding methyl 2-acetamido-3-hydroxypropanoate. Subsequent treatment with sulfuryl chloride (SO₂Cl₂) and triethylamine in toluene at −10°C induces cyclization, forming the aziridine ring. The reaction’s low temperature minimizes side reactions, while triethylamine scavenges HCl, driving the reaction forward.
Key Reaction Conditions
¹H NMR analysis confirms ring formation through distinct splitting patterns: aziridine protons appear as doublet of doublets at δ 1.8–2.2 ppm, while the methyl ester resonates as a singlet at δ 3.7 ppm.
Greener Approaches via Microwave Irradiation
Recent advancements employ microwave-assisted synthesis to enhance efficiency. Hydrazone derivatives of isatin, when irradiated in ethylene glycol at 100°C for 10 minutes, achieve >90% conversion to aziridine precursors. This method reduces reaction times from hours to minutes and eliminates the need for hazardous solvents.
Introduction of the Trityl Protecting Group
The trityl (triphenylmethyl) group safeguards the aziridine nitrogen during subsequent reactions. Two strategies are prevalent: direct tritylation and solid-phase coupling .
Direct Tritylation Using Trityl Chloride
In a anhydrous dichloromethane (DCM) environment, the aziridine nitrogen is deprotonated with 2,2,6,6-tetramethylpiperidine (TMP) and treated with trityl chloride (TrCl). The reaction proceeds at 0°C for 4 hours, achieving 80–85% yield. Excess TrCl (1.5 equiv) ensures complete substitution, while TMP’s steric bulk minimizes over-alkylation.
Analytical Validation
Solid-Phase Peptide Synthesis (SPPS)
The RSC protocol details a PyBOP-mediated coupling between lithium (S)-1-tritylaziridine-2-carboxylate and dipeptides on Wang resin. After Fmoc-deprotection with 1% DBU in DMF, the resin-bound intermediate is treated with 25% hexafluoroisopropanol (HFIP) in DCM to cleave the product. This method achieves enantiomeric excess (ee) >98% but requires specialized equipment.
Chirality Control and Resolution
The (R)-configuration is critical for the compound’s bioactivity. Two approaches ensure stereochemical fidelity:
Chiral Auxiliary-Mediated Synthesis
Using (R)-phenylglycinol as a chiral auxiliary, the aziridine ring forms via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The auxiliary is later removed by hydrogenolysis, yielding the desired (R)-enantiomer with 92% ee.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic methyl 1-tritylaziridine-2-carboxylate in tert-butyl methyl ether (TBME) selectively hydrolyzes the (S)-enantiomer. The remaining (R)-ester is isolated with 99% ee after column chromatography (silica gel, hexanes/EtOAc 4:1).
Purification and Characterization
Final purification employs a combination of column chromatography and recrystallization :
| Step | Conditions | Purity Outcome |
|---|---|---|
| Column Chromatography | Silica gel, hexanes/EtOAc (3:1) | 95% |
| Recrystallization | Ethanol/water (7:3), −20°C | 99% |
Spectroscopic Data
Comparative Analysis of Methodologies
| Method | Yield | ee | Scalability |
|---|---|---|---|
| Cyclization | 75% | 85% | Moderate |
| Microwave | 90% | 92% | High |
| SPPS | 60% | 98% | Low |
| Enzymatic Resolution | 45% | 99% | High |
Microwave-assisted synthesis offers the best balance of yield and enantioselectivity, whereas enzymatic resolution excels in purity at the cost of lower yield.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes regioselective nucleophilic attacks due to its inherent ring strain (≈27 kcal/mol) . The trityl group directs nucleophiles to the less hindered C3 position, while the ester group activates C2 for attack.
Fluoride-Mediated Opening
Reactions with [¹⁸F]fluoride demonstrate high regioselectivity under specific conditions :
| Nucleophile | Reaction Conditions | Product | Yield (%) | Regioselectivity (C2:C3) |
|---|---|---|---|---|
| K¹⁸F/K222 | MeCN, 90°C, 10 min | C2-F | 85 | 1:9 |
| CsF | DMF, 120°C, 30 min | C3-F | 72 | 9:1 |
Mechanism: In polar aprotic solvents (DMF), the trityl group stabilizes a transition state favoring C3 attack via an SN2 pathway. In MeCN, steric hindrance promotes C2 selectivity .
Amine and Thiol Additions
Primary amines react selectively at C2 under mild conditions :
- Example : Reaction with benzylamine (BnNH₂) in THF at 25°C yields N-Trityl-β-amino-α-ester (89% yield, dr >95:5) .
- Thiols : Ethanedithiol opens the ring at C3 with 94% yield in CH₂Cl₂, forming bis-thioether derivatives .
Oxidation to Oxaziridines
Treatment with m-CPBA (3 equiv.) in CH₂Cl₂ at 0°C produces the corresponding oxaziridine in 78% yield :The reaction proceeds via a nitrenium intermediate, with retention of configuration at C2 .
Ester Reduction
LiAlH₄ reduces the methyl ester to a primary alcohol without ring opening :
- Conditions : LiAlH₄ (2 equiv.), THF, −78°C → 0°C
- Product : (R)-1-Trityl-2-(hydroxymethyl)aziridine (91% yield, >99% ee) .
Hydrolysis
Controlled hydrolysis with 1N HCl/THF (1:1) cleaves the trityl group, yielding aziridine-2-carboxylic acid :Kinetics : Pseudo-first-order rate constant s⁻¹ at 25°C .
Cyclization Reactions
Heating in toluene (110°C) induces intramolecular cyclization to form β-lactams :
Comparative Reactivity with Analogues
| Reaction Type | This Compound | N-Ts Aziridine | N-Boc Aziridine |
|---|---|---|---|
| Fluoride Opening Rate | 5.05×10⁻⁴ M⁻¹s⁻¹ | 1.2×10⁻³ M⁻¹s⁻¹ | 3.8×10⁻⁵ M⁻¹s⁻¹ |
| Ester Hydrolysis | 72% in 6h | 98% in 2h | <5% in 24h |
| Oxaziridine Formation | 78% yield | 45% yield | Not reported |
Key Factors:
- Steric effects : Trityl slows reactions compared to Ts but enhances selectivity .
- Electronic effects : Ester conjugation lowers LUMO energy at C2 .
Stability and Side Reactions
- Thermal Stability : Decomposes at >150°C via retro-aza-Michael pathways .
- Photoreactivity : UV light (254 nm) induces radical formation at the trityl group .
This comprehensive analysis underscores Methyl (R)-1-Trityl-2-aziridinecarboxylate's versatility in synthetic chemistry, particularly for stereocontrolled transformations. Its reactivity profile, modulated by the trityl group and ester functionality, makes it invaluable for constructing complex nitrogen-containing molecules.
Scientific Research Applications
Chemistry
Methyl (R)-1-Trityl-2-aziridinecarboxylate serves as a versatile building block in the synthesis of more complex molecules. It is particularly useful in:
- Drug Synthesis : Employed in the development of pharmaceuticals, where it acts as a precursor for various bioactive compounds.
- Agrochemicals : Utilized to create compounds with potential agricultural applications.
Biology
Research has indicated potential biological activities, including:
- Antimicrobial Properties : Studies suggest efficacy against various microbial strains.
- Anticancer Activity : Preliminary findings indicate that this compound may inhibit cancer cell proliferation through its reactivity with biological molecules.
Medicine
In medicinal chemistry, this compound is explored for:
- Peptide Synthesis : It acts as a protecting group for the N-terminus of peptides, preventing unwanted reactions during synthesis and allowing for selective removal under mild conditions.
- Drug Design : Its reactive aziridine ring can form covalent bonds with target enzymes or receptors, potentially leading to novel therapeutic agents.
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition rates, suggesting potential applications in developing new antibiotics.
Case Study 2: Peptide Synthesis
Research conducted by Isidro-Lloret et al. demonstrated the effectiveness of this compound as a protecting group during peptide synthesis. They reported that it allows for efficient elongation of peptide chains while maintaining high yields and purity.
Mechanism of Action
The mechanism of action of Methyl ®-1-Trityl-2-aziridinecarboxylate involves its interaction with biological molecules through its reactive aziridine ring. The ring strain makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with amino acids in proteins or nucleic acids. This reactivity is exploited in drug design to target specific enzymes or receptors, leading to the inhibition of their activity.
Comparison with Similar Compounds
Enantiomeric Counterpart: Methyl (S)-1-Trityl-2-aziridinecarboxylate
The (S)-enantiomer (CAS 75154-68-6) shares identical molecular formula (C23H21NO2) and molecular weight (343.42 g/mol) with the (R)-form . However, their stereochemical configurations lead to distinct optical activities and biological interactions. For example, the (S)-enantiomer is often utilized in antitumor agent synthesis, inspired by natural aziridine-containing compounds like mitomycin C . Market reports highlight its industrial demand in pharmaceuticals, whereas the (R)-form’s applications are less documented but likely diverge in asymmetric catalysis .
Table 1: Comparison of (R)- and (S)-Enantiomers
Structural Analogues: Ester Variants
Benzyl (2S)-1-Trityl-2-aziridinecarboxylate
This analogue replaces the methyl ester with a benzyl group. Synthetically, it is prepared via N-trityl-L-serine benzyl ester reacting with SO2Cl2 and triethylamine, differing from the methyl ester’s synthesis . The benzyl group’s bulkiness may influence ring-opening kinetics compared to the smaller methyl ester in the (R)-compound.
Table 2: Ester Group Impact on Properties
Other Aziridine Derivatives
Aziridine Polymers (CAS 52501-07-2)
Polyethylenimine polymers with ethylene/propylene oxide (CAS 52501-07-2) are high-molecular-weight derivatives used in materials science, contrasting sharply with the small-molecule (R)-trityl compound. These polymers lack the trityl group and ester functionality, instead featuring repetitive aziridine units for applications in coatings or drug delivery .
Table 3: Functional Group and Application Differences
| Compound | Key Functional Groups | Applications |
|---|---|---|
| Methyl (R)-1-Trityl-2-aziridinecarboxylate | Trityl, methyl ester | Chiral synthesis, intermediates |
| Aziridine Polymers | Polymeric aziridine, ethers | Materials science, drug delivery |
Biological Activity
Methyl (R)-1-Trityl-2-aziridinecarboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
1. Overview of Aziridine Derivatives
Aziridines are three-membered nitrogen-containing heterocycles that have garnered attention for their biological activities, including antimicrobial and anticancer properties. The aziridine ring can undergo various transformations, enabling the development of derivatives with enhanced pharmacological profiles. This compound is one such derivative that has shown promise in biological assays.
2. Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Formation of the Aziridine Ring : The aziridine ring is constructed through cyclization reactions involving amino acids or their derivatives.
- Tritylation : The addition of a trityl group enhances the stability and solubility of the compound.
- Carboxylation : The introduction of a carboxylate group is crucial for biological activity.
These steps can be optimized to yield high purity and yield of the target compound.
3.1 Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds with aziridine structures exhibit significant antibacterial activity:
- Minimum Inhibitory Concentration (MIC) : In vitro tests have shown MIC values ranging from 16 to 32 µg/mL against resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 16 - 32 | MRSA, E. coli |
| Control (Ampicillin) | 64 - 128 | MRSA |
The compound's effectiveness against clinical isolates suggests its potential as a lead candidate for further development in combating antibiotic-resistant infections.
3.2 Cytotoxic Activity
The cytotoxic effects of this compound have been assessed using various cancer cell lines, including HeLa cells. The results indicate that:
- Cytotoxicity Assay : The compound demonstrated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa | 10 - 20 | This compound |
| Control | 15 - 30 | Cisplatin |
These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action.
The biological activity of aziridine derivatives, including this compound, is often attributed to their ability to interact with cellular components:
- DNA Interaction : Similar aziridines have been shown to alkylate DNA, leading to cross-linking and subsequent inhibition of replication . This mechanism is crucial in cancer treatment as it induces apoptosis in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may elevate ROS levels within cells, contributing to their cytotoxic effects .
5. Case Studies
Several case studies have highlighted the efficacy of aziridine derivatives in clinical settings:
Q & A
Q. What are the critical handling and storage protocols for Methyl (R)-1-Trityl-2-aziridinecarboxylate to ensure experimental safety?
- Handling Precautions :
- Storage :
Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?
- Key Methodological Considerations :
- Use chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts) during aziridine ring formation to minimize racemization.
- Monitor reaction progress via chiral HPLC or polarimetry to assess stereochemical integrity.
- Control temperature rigorously (e.g., low-temperature conditions for sensitive intermediates) to prevent thermal decomposition .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the stereochemical integrity of this compound during synthetic modifications?
- Recommended Techniques :
- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons.
- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable .
- Data Interpretation : Compare retention times, splitting patterns, or crystallographic data with literature values for validation.
Q. How does the stability of this compound vary under different reaction conditions (e.g., acidic, basic, oxidative environments)?
- Stability Profile :
- Acidic/Basic Conditions : Hydrolysis of the ester group may occur, leading to carboxylic acid derivatives. Conduct pH-controlled experiments to identify degradation thresholds.
- Oxidative Environments : Reacts violently with strong oxidizers (e.g., KMnO₄), producing carbon/nitrogen oxides. Avoid peroxides and nitrates in reaction setups .
- Mitigation Strategies :
- Pre-test stability using TLC or LC-MS under simulated reaction conditions.
- Add stabilizers (e.g., radical inhibitors) if free-radical pathways are suspected.
Q. What experimental strategies can resolve contradictions in literature data regarding the reactivity of this compound in ring-opening reactions?
- Approach :
- Systematic Reproducibility Studies : Vary solvents (e.g., polar aprotic vs. non-polar), nucleophiles (e.g., Grignard reagents vs. amines), and temperatures to identify critical variables.
- Kinetic Analysis : Use in situ IR or NMR to track reaction rates and intermediates.
- Computational Modeling : Apply DFT calculations to predict regioselectivity and compare with empirical results .
Data Gaps and Limitations
Q. What are the limitations of available safety and physicochemical data for this compound, and how should researchers address them?
- Identified Gaps :
- Mitigation :
- Assume worst-case scenarios (e.g., treat as highly toxic; use ALARA principles).
- Conduct small-scale pilot studies to characterize unknown properties before scaling up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
